molecular formula C20H22O7 B13977707 Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate

Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate

Cat. No.: B13977707
M. Wt: 374.4 g/mol
InChI Key: NGMVBSAUHVRKEE-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a phenylmethoxy group, and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction reactions and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be carried out using reagents like LiAlH4 to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is frequently used for reduction reactions.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylate

InChI

InChI=1S/C20H22O7/c1-23-20(22)19-18(26-12-14-7-3-2-4-8-14)16(21)11-15(27-19)13-25-17-9-5-6-10-24-17/h2-4,7-8,11,17H,5-6,9-10,12-13H2,1H3

InChI Key

NGMVBSAUHVRKEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C=C(O1)COC2CCCCO2)OCC3=CC=CC=C3

Origin of Product

United States

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